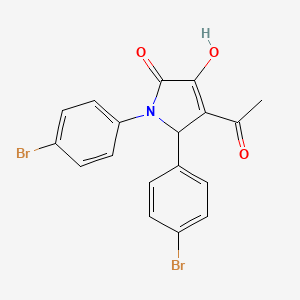![molecular formula C15H16ClN3O4S B5045075 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide CAS No. 6189-98-6](/img/structure/B5045075.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, an aminoethyl linkage, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common approach starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol . This intermediate is then reacted with ethylenediamine under controlled conditions to form the aminoethyl derivative. The final step involves the sulfonation of the aminoethyl derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-{2-[(4-amino-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of this compound oxides.
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide moiety.
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide oxides: Oxidized derivatives of the target compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and nitro groups, along with the sulfonamide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-11-2-5-13(6-3-11)24(22,23)18-9-8-17-14-7-4-12(16)10-15(14)19(20)21/h2-7,10,17-18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOORQKCMBVZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387441 |
Source


|
| Record name | STK148705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6189-98-6 |
Source


|
| Record name | STK148705 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-dimethoxybenzyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5045012.png)

![1,2-dichloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5045018.png)
![METHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5045025.png)
![7-chloro-N-[2-(2,4-dichlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5045033.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)-3-butenamide](/img/structure/B5045053.png)

![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5045064.png)
![N-[2-(4-isopropylphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5045069.png)
![4-{[(4-Methylpyrimidin-2-yl)sulfanyl]acetyl}benzonitrile](/img/structure/B5045085.png)
